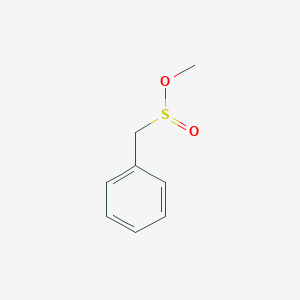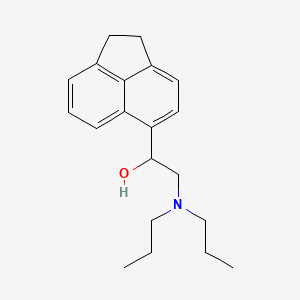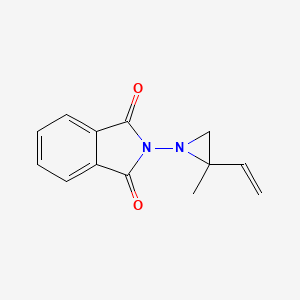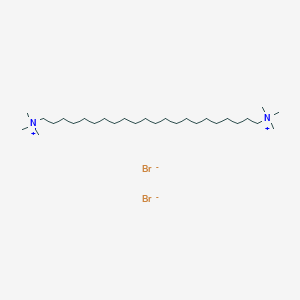
N~1~,N~1~,N~1~,N~22~,N~22~,N~22~-Hexamethyldocosane-1,22-bis(aminium) dibromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N~1~,N~1~,N~1~,N~22~,N~22~,N~22~-Hexamethyldocosane-1,22-bis(aminium) dibromide is a synthetic organic compound that belongs to the class of quaternary ammonium salts. These compounds are known for their surfactant properties and are widely used in various industrial and scientific applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~1~,N~1~,N~22~,N~22~,N~22~-Hexamethyldocosane-1,22-bis(aminium) dibromide typically involves the quaternization of a long-chain alkylamine with an alkyl halide. The reaction is usually carried out in an organic solvent such as ethanol or acetone under reflux conditions. The reaction mixture is then cooled, and the product is precipitated out by the addition of a non-solvent such as diethyl ether.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations is common in large-scale production.
化学反应分析
Types of Reactions
N~1~,N~1~,N~1~,N~22~,N~22~,N~22~-Hexamethyldocosane-1,22-bis(aminium) dibromide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the quaternary ammonium group to tertiary amines.
Substitution: The bromide ions can be substituted with other anions such as chloride or sulfate.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Anion exchange reactions can be carried out using salts of the desired anion in aqueous or organic solvents.
Major Products Formed
Oxidation: N-oxides
Reduction: Tertiary amines
Substitution: Quaternary ammonium salts with different anions
科学研究应用
N~1~,N~1~,N~1~,N~22~,N~22~,N~22~-Hexamethyldocosane-1,22-bis(aminium) dibromide has a wide range of applications in scientific research, including:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Employed in the preparation of liposomes and other lipid-based delivery systems.
Medicine: Investigated for its antimicrobial properties and potential use in disinfectants.
Industry: Utilized as a surfactant in various formulations, including detergents and emulsifiers.
作用机制
The mechanism of action of N1,N~1~,N~1~,N~22~,N~22~,N~22~-Hexamethyldocosane-1,22-bis(aminium) dibromide involves its interaction with cell membranes. The quaternary ammonium group can disrupt the lipid bilayer of microbial cell membranes, leading to cell lysis and death. This property makes it an effective antimicrobial agent.
相似化合物的比较
Similar Compounds
Cetyltrimethylammonium bromide (CTAB): Another quaternary ammonium compound with similar surfactant properties.
Dodecyltrimethylammonium chloride (DTAC): Used in similar applications as a surfactant and antimicrobial agent.
Benzalkonium chloride (BAC): Widely used in disinfectants and antiseptics.
Uniqueness
N~1~,N~1~,N~1~,N~22~,N~22~,N~22~-Hexamethyldocosane-1,22-bis(aminium) dibromide is unique due to its long alkyl chain, which enhances its surfactant properties and makes it particularly effective in disrupting microbial cell membranes.
属性
CAS 编号 |
65114-34-3 |
|---|---|
分子式 |
C28H62Br2N2 |
分子量 |
586.6 g/mol |
IUPAC 名称 |
trimethyl-[22-(trimethylazaniumyl)docosyl]azanium;dibromide |
InChI |
InChI=1S/C28H62N2.2BrH/c1-29(2,3)27-25-23-21-19-17-15-13-11-9-7-8-10-12-14-16-18-20-22-24-26-28-30(4,5)6;;/h7-28H2,1-6H3;2*1H/q+2;;/p-2 |
InChI 键 |
KLXJCNNNBUJONF-UHFFFAOYSA-L |
规范 SMILES |
C[N+](C)(C)CCCCCCCCCCCCCCCCCCCCCC[N+](C)(C)C.[Br-].[Br-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


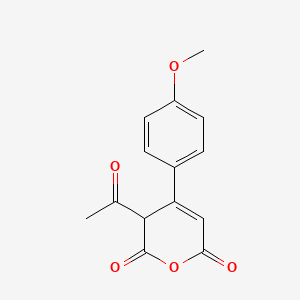
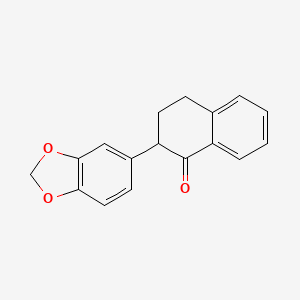
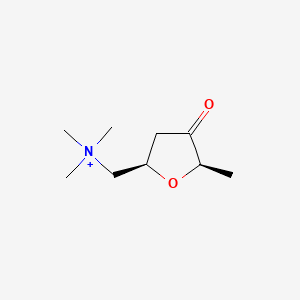
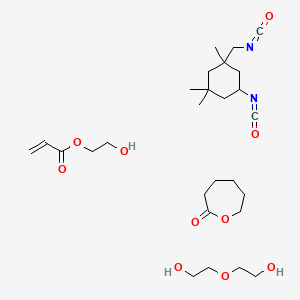
![2-{[(Tricos-22-en-1-yl)oxy]methyl}oxirane](/img/structure/B14479142.png)
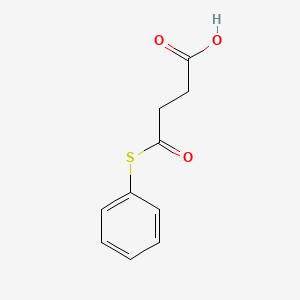
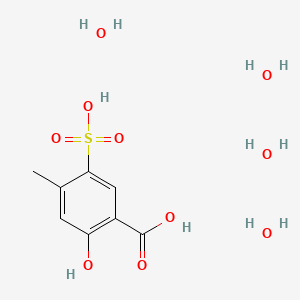
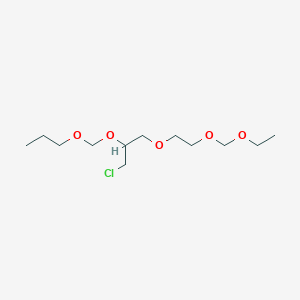

![2,5-Pyrrolidinedione, 1-[2-(3,4-dihydro-1-isoquinolinyl)ethyl]-](/img/structure/B14479166.png)
